molecular formula C21H14ClN3O4 B15014110 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15014110
M. Wt: 407.8 g/mol
InChI Key: XMAZJQUIDCYNMM-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: The addition of a chlorine atom to the aromatic ring.

    Formation of Benzoxazole: Cyclization to form the benzoxazole ring.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the nitro-chlorophenyl compound under specific conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent control of reaction conditions to ensure purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-nitrobenzene
  • Allylamine
  • N,N-Dimethylformamide

Uniqueness

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14ClN3O4/c1-28-16-6-3-14(4-7-16)21-24-18-11-15(5-9-20(18)29-21)23-12-13-2-8-17(22)19(10-13)25(26)27/h2-12H,1H3

InChI Key

XMAZJQUIDCYNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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